2-Isopropenylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

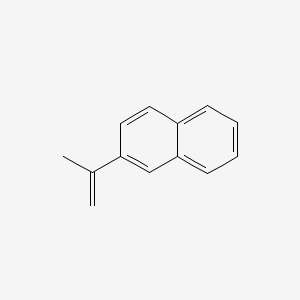

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-prop-1-en-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCUXNXTHQXICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190600 | |

| Record name | 2-(1-Methylvinyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3710-23-4 | |

| Record name | 2-Isopropenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropenylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylvinyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylvinyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPENYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ68AE3SV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Preparation Methodologies of 2 Isopropenylnaphthalene

Contemporary Synthetic Routes from Precursors

The production of 2-isopropenylnaphthalene often begins with the alkylation of naphthalene (B1677914). This foundational step is critical for introducing the isopropyl group, which is subsequently converted to the isopropenyl moiety.

On an industrial scale, the synthesis of 2-isopropylnaphthalene (B46572), a direct precursor to this compound, is primarily achieved through the alkylation of naphthalene with propene. nih.gov This process is a cornerstone for producing various isopropylnaphthalene isomers. The resulting 2-isopropylnaphthalene can then undergo dehydrogenation to yield this compound. This two-step approach, starting with readily available petrochemical feedstocks, is a common industrial strategy. Another pathway involves the hydroperoxidation of 2,6-diisopropylnaphthalene (B42965) (DIPN), which leads to the formation of various intermediates, including 2-methoxy-6-isopropenylnaphthalene as part of a multi-step synthesis for other target molecules. justia.com

Catalytic alkylation is a key technology for producing isopropylnaphthalenes with high selectivity. Various catalysts and conditions are employed to control the regioselectivity of the reaction, favoring the formation of the desired 2-isomer.

Solid acid catalysts, such as zeolites and super-acids, are prominent in these alkylation processes. google.comrsc.org For instance, HFAU zeolite has been tested for the alkylation of naphthalene with α-tetradecene, demonstrating high conversion rates. rsc.org While this specific example uses a different alkene, the principles of using zeolite catalysts are broadly applicable. The catalyst's activity is linked to its acidity, surface area, and pore structure. rsc.org A significant challenge with these catalysts is deactivation due to coke formation, which blocks pores and covers active sites. rsc.org

Another effective catalyst system is a coordination compound of boron trifluoride and phosphoric acid (BF3·H3PO4). researchgate.net This liquid catalyst facilitates the alkylation of naphthalene (dissolved in a solvent like cyclohexane) with propene gas in a semi-batch reactor. researchgate.net This method has been shown to achieve high yields and selectivity for isopropylnaphthalene under optimized conditions. researchgate.net The use of solid super-acidic catalysts, such as perfluorinated sulfonic acid resins (e.g., Nafion-H), has also been demonstrated to produce β-isopropylnaphthalene with high regioselectivity (up to 98%). google.com

| Catalyst System | Feedstocks | Key Feature | Reference |

| Zeolite (e.g., HFAU) | Naphthalene, Alkene | Solid acid catalyst, shape-selective | rsc.org |

| BF3·H3PO4 | Naphthalene, Propene | Liquid catalyst, high yield and selectivity | researchgate.net |

| Perfluorinated Sulfonic Acid Resin (Nafion-H) | Naphthalene, Alkylating Agent | Solid super-acid, high β-regioselectivity | google.com |

Electrochemical Synthesis and Functionalization Pathways

Electrochemistry offers a powerful and "green" alternative for synthesizing and functionalizing complex organic molecules like this compound, often proceeding under mild conditions without the need for chemical oxidants.

Electrochemical methods can be employed for the vicinal difunctionalization of alkenes to produce valuable compounds such as β-bromoethers. thieme-connect.de This metal-free process involves the electrolysis of a solution containing the alkene (such as this compound), a bromine source (like dibromomethane), and an alcohol as the solvent. thieme-connect.de The reaction proceeds under ambient conditions and demonstrates good functional group tolerance. thieme-connect.de Mechanistic studies suggest that the process is initiated by the oxidation of the bromine source, leading to the formation of a bromine radical which then participates in the difunctionalization of the alkene. thieme-connect.de This general strategy is applicable to a wide range of alkenes for the construction of C-O and C-Br bonds. thieme-connect.dersc.orgrsc.org

This compound can participate in electro-oxidative annulation reactions to form complex heterocyclic structures. In one notable example, an electrochemical intermolecular [3 + 2] annulation of anilines and alkenes is used to prepare indolines. rsc.org In this process, this compound has been shown to react effectively with anilines to yield the corresponding indoline (B122111) derivatives in moderate to good yields. rsc.org The reaction is carried out in an undivided cell using a carbon rod anode and a platinum plate cathode under a constant current. rsc.org The proposed mechanism involves the initial anodic oxidation of the aniline (B41778) to form a radical cation, which ultimately leads to the cyclized product. rsc.org This method is particularly useful for creating indolines with quaternary carbon centers at the 2-position. rsc.org

| Reaction Type | Reactants | Key Product | Electrochemical Conditions | Reference |

| [3+2] Annulation | This compound, Anilines | Indoline derivatives | Constant current, Carbon anode, Pt cathode | rsc.org |

Derivatization through Controlled Chemical Reactions

Beyond its synthesis, this compound and its derivatives can be further modified through controlled chemical reactions to produce other valuable compounds. A key example is epoxidation. The isopropenyl group is susceptible to reaction with various oxidizing agents to form an epoxide ring.

For instance, 2-methoxy-6-isopropenylnaphthalene can be epoxidized to form 2-(6-methoxy-2-naphthyl) propylene (B89431) oxide. justia.com This reaction can be carried out using common hydroperoxides such as hydrogen peroxide, cumene (B47948) hydroperoxide, or tert-butyl hydroperoxide. justia.com This epoxidation is a critical step in a multi-step synthesis process for producing pharmacologically active molecules. justia.com The resulting epoxide is a versatile intermediate that can undergo further transformations.

Oxidation Studies and Formation of Aldehyde Derivatives

The oxidation of the isopropenyl group in this compound and its derivatives is a key transformation for producing valuable aldehyde and ketone compounds.

One significant application is the oxidation of 2-methoxy-6-isopropenylnaphthalene. This reaction can be performed in the presence of oxygen and a catalyst to yield the corresponding aldehyde derivative. google.com Another method involves the ozonolysis of the isopropenyl group. Ozonolysis is a powerful organic reaction where ozone cleaves unsaturated bonds, such as those in alkenes and alkynes, to form carbonyl compounds. wikipedia.org In a typical laboratory procedure, ozone is passed through a solution of the alkene in a solvent like methanol (B129727) at low temperatures, often around -78°C, until the solution turns blue, indicating the presence of unreacted ozone. wikipedia.org For instance, the ozonolysis of 2-methylpropene results in the formation of propanone (acetone) and formaldehyde. doubtnut.comyoutube.com This cleavage reaction is a reliable method for converting the isopropenyl moiety into a ketone.

Furthermore, by-products from the hydroperoxidation of 2-methoxy-6-isopropylnaphthalene include 2-acetyl-6-methoxynaphthalene (B28280). rice.edu The synthesis of 2-acetyl-6-methoxynaphthalene can also be achieved through the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) with acetyl chloride in the presence of aluminum chloride, typically using nitrobenzene (B124822) as a solvent. orgsyn.orggoogle.com Temperature control is crucial in this reaction to favor the desired 6-acetylated product over the 1-acetylated isomer. orgsyn.org

The conversion of the epoxide derivative, 2-(6-methoxy-2-naphthyl)-1-propylene oxide, to 2-(6-methoxy-2-naphthyl)propionaldehyde can be accomplished by heating the epoxide, either with or without a solvent, at temperatures above 220°C. google.com Alternatively, heating the epoxide in the presence of a Lewis acid at a lower temperature (120-160°C) also facilitates this rearrangement. google.com

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-Methoxy-6-isopropenylnaphthalene | Oxygen, Catalyst | 2-Methoxy-6-naphthyl aldehyde derivative | google.com |

| This compound | Ozone (O₃), then reductive work-up | 2-Acetylnaphthalene | research-solution.com |

| 2-Methoxynaphthalene | Acetyl chloride, Aluminum chloride, Nitrobenzene | 2-Acetyl-6-methoxynaphthalene | orgsyn.orggoogle.com |

| 2-(6-Methoxy-2-naphthyl)-1-propylene oxide | Heat (>220°C) or Lewis acid (120-160°C) | 2-(6-Methoxy-2-naphthyl)propionaldehyde | google.com |

Epoxidation Reactions of Isopropenyl Moieties

Epoxidation of the isopropenyl group in naphthalene derivatives is a critical step in synthesizing various functionalized compounds. The isopropenyl moiety readily undergoes epoxidation to form an oxirane ring, a versatile intermediate for further chemical transformations. libretexts.org

A common method for epoxidation involves the use of peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). organicchemistrytutor.com This reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the double bond of the alkene. libretexts.orgorganicchemistrytutor.com

For instance, 2-methoxy-6-isopropenylnaphthalene can be epoxidized to form 2-(6-methoxy-2-naphthyl)-1-propylene oxide. google.com This reaction is typically carried out by reacting the isopropenyl derivative with a hydroperoxide in the presence of a suitable solvent and catalyst at or near reflux temperatures. google.com The resulting epoxide can then be hydrolyzed under acidic conditions to yield a 1,2-diol. libretexts.org This two-step process of epoxidation followed by hydrolysis effectively results in the hydroxylation of the original double bond. libretexts.org

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-Methoxy-6-isopropenylnaphthalene | Hydroperoxide, Solvent, Catalyst | 2-(6-Methoxy-2-naphthyl)-1-propylene oxide | google.com |

| Alkene (general) | Peroxyacid (e.g., mCPBA) | Epoxide | organicchemistrytutor.com |

| Epoxycycloalkane | Aqueous acid | trans-1,2-diol | libretexts.org |

Diels-Alder Adduct Formation with Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic chemistry that forms a six-membered ring from a conjugated diene and a substituted alkene, known as a dienophile. wikipedia.orgiitk.ac.in While naphthalene itself is aromatic and generally a reluctant diene, substituted naphthalenes can participate in Diels-Alder reactions. This compound, containing a reactive dienophilic isopropenyl group, can react with various dienes.

Conversely, the naphthalene ring system can act as the diene component, particularly when activated by electron-donating groups or under specific reaction conditions. For example, the reaction of naphthalene with N-phenylmaleimide can be catalyzed by gallium chloride at room temperature or promoted by high pressure (8 kbar) at 100°C to form the Diels-Alder adduct. umich.edu The reaction of this compound with dienophiles can lead to the formation of complex polycyclic structures. research-solution.com The dienophile's nature, whether electron-rich or electron-deficient, influences the reaction's feasibility and outcome. research-solution.com

| Diene | Dienophile | Conditions | Product | Reference |

| Naphthalene | N-phenylmaleimide | Gallium chloride catalyst or High pressure (8 kbar) | Diels-Alder adduct | umich.edu |

| This compound | Dienophile | Varies | Cycloadduct | research-solution.com |

Photocatalytic Decyanative Radical Addition using this compound

Recent advancements in photoredox catalysis have enabled novel transformations, including the decyanative radical addition to alkenes. This strategy allows for the generation of carbon-centered radicals from readily available nitriles. chemrxiv.orgchemrxiv.org

In this process, a photocatalyst, upon excitation by light, initiates a sequence of electron transfer events. An amine-ligated boryl radical can add to an alkyl nitrile, leading to a β-fragmentation that releases a carbon-centered radical and a cyanoborohydride-amine complex. chemrxiv.org This generated radical then adds to an alkene, such as this compound. chemrxiv.org The resulting benzylic radical intermediate is then reduced and protonated to afford the final product. chemrxiv.org

This methodology has been successfully applied to a broad range of styrene (B11656) derivatives, including this compound, for reactions like (acetoxy)methylation and fluoromethylation, yielding the desired products in moderate to excellent yields. chemrxiv.org This approach is significant as it provides a pathway for the hydrofunctionalization of alkenes using nitriles as radical precursors, a transformation that is otherwise challenging due to the high carbon-cyanide bond dissociation energy. chemrxiv.orgchemrxiv.org

| Alkene | Radical Precursor | Catalyst System | Product | Reference |

| This compound | (Acetoxy)acetonitrile | Photocatalyst, Amine-ligated boryl radical | (Acetoxy)methylated adduct | chemrxiv.org |

| This compound | Fluoroacetonitrile | Photocatalyst, Amine-ligated boryl radical | Fluoromethylated adduct | chemrxiv.org |

Polymerization Mechanisms and Macromolecular Architecture of Poly 2 Isopropenylnaphthalene

Anionic Polymerization Dynamics

The anionic polymerization of 2-isopropenylnaphthalene (2-IPN) is a well-studied process that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. iupac.orggoogle.com This section delves into the key aspects of its anionic polymerization.

The choice of initiator and solvent significantly influences the anionic polymerization of 2-IPN. Common initiator systems include organolithium compounds, such as sec-butyllithium (B1581126). kpi.uaresearchgate.net The polymerization is typically conducted in solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF). kpi.uakisti.re.kr

In nonpolar solvents like toluene, the polymerization of 2-IPN initiated by sec-butyllithium proceeds effectively. kpi.ua However, in cyclohexane, another nonpolar solvent, the resulting poly(this compound) has been observed to precipitate. kpi.ua The use of toluene as a solvent circumvents this issue. kpi.ua

Polar solvents like tetrahydrofuran (THF) are also frequently used. kpi.uaunipa.it The anionic polymerization in THF is known to be rapid. researchgate.net Studies have shown that the equilibrium monomer concentrations during polymerization are slightly lower in toluene compared to the more polar THF. kpi.ua This observation is consistent with findings for the anionic polymerization of similar monomers like α-methylstyrene. kpi.ua

The initiator system and solvent combination play a crucial role in the characteristics of the resulting polymer. For instance, using sec-butyllithium in toluene allows for the synthesis of poly(this compound) with a narrow molecular weight distribution, a hallmark of a "living" polymerization process. iupac.orgkpi.ua

Like other 1,1-disubstituted vinyl monomers such as α-methylstyrene, this compound undergoes equilibrium polymerization, except at very low temperatures. kpi.uaresearchgate.net This means that the propagation step of the polymerization is reversible. wikipedia.org At a specific temperature, known as the ceiling temperature (T_c), the rate of polymerization equals the rate of depolymerization. wikipedia.org Above this temperature, the formation of high molecular weight polymer is thermodynamically unfavorable. kpi.uawikipedia.org

The ceiling temperature is a critical parameter in the polymerization of 2-IPN and is dependent on the monomer concentration. kpi.ua The relationship between the equilibrium monomer concentration ([M]e) and the ceiling temperature (T_c) can be described by the Dainton and Ivin equation. kpi.ua Experimental studies have determined the equilibrium monomer concentrations at various temperatures for the polymerization of 2-IPN in both toluene and tetrahydrofuran. kpi.ua

By plotting the natural logarithm of the equilibrium monomer concentration against the inverse of the ceiling temperature, a linear relationship is observed, allowing for the calculation of the enthalpy and entropy of polymerization. kpi.ua Extrapolation of this data to the concentration of the neat monomer allows for the determination of the "absolute" ceiling temperature, above which high molecular weight polymer cannot be formed. kpi.ua For 2-IPN, this has been determined to be approximately 68-69°C, which is notably 15°C higher than that of α-methylstyrene. kpi.ua

Table 1: Equilibrium Monomer Concentrations of this compound in Toluene at Various Temperatures

| Temperature (°C) | Equilibrium Monomer Concentration (mol L⁻¹) |

|---|---|

| -5 | 0.17 |

| 5 | 0.31 |

| 15 | 0.53 |

| 25 | 0.96 |

Data sourced from Cunningham and Colvin (1992) kpi.ua

Anionic polymerization of this compound exhibits the characteristics of a "living" polymerization, particularly when conducted under carefully controlled conditions. iupac.orggoogle.com This means that the polymerization proceeds in the absence of chain termination and chain transfer reactions. semanticscholar.org The propagating chains remain active, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, Mw/Mn, close to 1.0). iupac.orgsemanticscholar.org

The "living" nature of the polymerization of 2-IPN, for example with butyllithium (B86547) as an initiator, allows for the production of linear homopolymers with molecular weights up to 300,000 and very narrow distributions (Mw/Mn in the range of 1.06 - 1.20). iupac.org This level of control is a significant advantage of anionic polymerization. ethernet.edu.et

The stability of the "living" polymer chains enables the synthesis of well-defined block copolymers. iupac.org By sequentially adding different monomers, diblock and triblock copolymers can be prepared. For instance, triblock copolymers of this compound and butadiene have been synthesized, which exhibit properties of thermoplastic elastomers. iupac.org This controlled synthesis capability makes anionic polymerization a powerful tool for creating complex macromolecular architectures. google.comrsc.org

Kinetic studies of the anionic polymerization and copolymerization of this compound provide valuable insights into the reaction mechanisms and monomer reactivities. The kinetics of anionic polymerization are influenced by factors such as the solvent, counter-ion, and temperature. acs.org

In the anionic copolymerization of this compound with other monomers, such as styrene (B11656), the relative reactivities of the monomers determine the composition and structure of the resulting copolymer. acs.org The rates of homopropagation (addition of a monomer to a chain ending in the same monomer) and cross-propagation (addition of a monomer to a chain ending in the other monomer) are key parameters. semanticscholar.org

Studies on the anionic copolymerization of vinylnaphthalenes and styrene have provided data on these propagation rate constants. researchgate.net While specific kinetic data for the anionic copolymerization of 2-IPN is less detailed in the provided search results, the principles of ionic copolymerization kinetics would apply. acs.org

The reactivity and structure of the living species, which are carbanionic chain ends, are fundamental to understanding the anionic polymerization of this compound. acs.org The nature of the living species can be influenced by the solvent and the counter-ion. In different solvent systems, the propagating chain ends can exist as different species, such as contact ion pairs, solvent-separated ion pairs, and free ions, each with its own reactivity. uni-bayreuth.de

Spectroscopic studies are often employed to characterize the structure of these living species. uq.edu.au For instance, the color of the living anionic species can provide qualitative information. In the case of the related monomer 2-vinylnaphthalene, the anion is reported to be green in tetrahydrofuran but deep red in toluene, similar to the styryl anion. kpi.ua

The structure of the living species can also be affected by temperature. acs.org Understanding the relationship between the structure of the living species and its reactivity at different temperatures is crucial for controlling the polymerization process and the properties of the resulting polymer. acs.org

Cationic Polymerization Investigations: Oligomer Formation

Attempts to polymerize this compound using cationic methods have shown limited success in producing high molecular weight polymers. amanote.comresearchgate.net Cationic polymerization is initiated by an electrophile, such as a proton or a Lewis acid, which attacks the double bond of the monomer to create a carbocation. csbsju.edu This carbocation then propagates by adding to subsequent monomer units.

However, in the case of 2-IPN, the process is dominated by chain transfer and termination reactions, which prevent the formation of long polymer chains. amanote.comwikipedia.org Investigations using cationic catalysts have consistently resulted in the formation of low molecular weight products. Instead of a high polymer, a mixture of oligomers—specifically dimers, trimers, and tetramers—is typically obtained. amanote.com In some cases, the formation of cyclic oligomers has also been reported. researchgate.net This outcome is attributed to the high reactivity of the propagating carbocationic species, which can easily undergo side reactions that terminate chain growth. wikipedia.org

Synthesis of Advanced Copolymer Architectures

The synthesis of well-defined block copolymers, such as diblock (A-B) and triblock (A-B-A or A-B-C) structures, is most effectively achieved using living polymerization techniques, particularly anionic polymerization. researchgate.netnih.gov This method allows for precise control over molecular weight and results in polymers with a narrow molecular weight distribution.

For this compound, anionic polymerization initiated by organolithium compounds (e.g., n-butyllithium or sec-butyllithium) at low temperatures creates "living" polymer chains. researchgate.netresearchgate.net These living poly(this compound) anions remain active and can be used to initiate the polymerization of a second monomer, thereby forming a diblock copolymer.

This strategy has been successfully employed to create:

Poly(this compound-b-butadiene): By adding butadiene monomer to living poly(2-IPN) chains. researchgate.net

Poly(this compound-b-butadiene-b-2-isopropenylnaphthalene): This triblock architecture is synthesized by starting with a difunctional initiator, polymerizing butadiene first to create a living polybutadiene (B167195) dianion, and then adding 2-IPN monomer to grow blocks on both ends. researchgate.net

These methods provide access to advanced macromolecular architectures that combine the distinct properties of each block. kisti.re.krrsc.org

Amphiphilic block copolymers, which contain both a hydrophobic block and a hydrophilic (water-soluble) block, are of significant interest for applications in aqueous media. Block copolymers of hydrophobic poly(this compound) and hydrophilic poly(methacrylic acid) (PMAA) have been synthesized. uobaghdad.edu.iqrdd.edu.iq

Direct anionic polymerization of methacrylic acid is not feasible due to the acidic proton of the carboxyl group, which would terminate the living anionic chain. Therefore, an indirect synthesis route is employed using a "protected" monomer. researchgate.net A common approach involves the following steps:

Anionic polymerization of this compound to create a living hydrophobic block.

Addition of a protected methacrylate (B99206) monomer, such as trimethylsilyl (B98337) methacrylate, to the living poly(2-IPN) chains. This second monomer polymerizes to form the second block.

Hydrolysis of the resulting block copolymer. This step removes the protecting group (e.g., trimethylsilyl) and converts the poly(trimethylsilyl methacrylate) block into a water-soluble poly(methacrylic acid) block. researchgate.net

This method yields well-defined, water-soluble poly(this compound-b-methacrylic acid) diblock copolymers. researchgate.netacs.org These polymers can self-assemble in solution and their properties can be studied using techniques like fluorescence spectroscopy. rdd.edu.iq

Data Tables

Table 1: Polymerization Methods for this compound and Resulting Architectures

| Polymerization Type | Comonomer(s) | Key Features / Initiator | Resulting Architecture |

| Radical Polymerization | Maleic Anhydride | Charge-Transfer Complex, UV/Redox Initiation | Strictly Alternating Copolymer amanote.com |

| Radical Polymerization | Maleimides | Charge-Transfer Complex | Alternating Copolymer researchgate.netnih.gov |

| Cationic Polymerization | None (Homopolymerization) | Cationic Catalysts (e.g., Lewis Acids) | Oligomers (Dimers, Trimers, Tetramers) amanote.com |

| Anionic Polymerization | Butadiene | n-Butyllithium | Diblock & Triblock Copolymers researchgate.netresearchgate.net |

| Anionic Polymerization | Trimethylsilyl Methacrylate | sec-Butyllithium | Diblock Copolymer (precursor) researchgate.net |

Advanced Spectroscopic and Computational Analysis in Research

Elucidating Molecular Interactions and Polymer Conformations via Fluorescence Spectroscopy

Fluorescence spectroscopy serves as a powerful tool for investigating the intricate world of polymers, offering insights into their structure, dynamics, and interactions with their surroundings. In the context of 2-isopropenylnaphthalene, and particularly its polymer, poly(this compound), this technique has been instrumental in revealing details about its molecular behavior.

The fluorescence spectrum of poly(this compound) and its copolymers is characterized by two principal types of emission: monomer and excimer fluorescence. Monomer emission originates from a single, isolated naphthalene (B1677914) chromophore in an excited state. In contrast, excimer emission is a broad, structureless, and red-shifted band that results from the formation of an excited-state complex between two adjacent naphthalene rings. spectrabase.com This excimer is formed when an excited naphthalene group interacts with a neighboring ground-state naphthalene group, a process highly dependent on the polymer's conformation. spectrabase.comresearchgate.net

The ratio of the intensity of the excimer emission (Ie) to that of the monomer emission (Im) is a critical parameter. It provides a measure of the extent of excimer formation and, by extension, information about the local conformation of the polymer chain. A higher Ie/Im ratio indicates a more compact coil conformation, which facilitates the close approach of naphthalene chromophores necessary for excimer formation.

| Emission Type | Approximate Wavelength (nm) | Description |

|---|---|---|

| Monomer | 342 | Emission from isolated, excited naphthalene groups. |

| Excimer | 387 | Broad, structureless emission from an excited-state dimer of naphthalene groups. |

The conformation of a polymer in solution is not static; it is influenced by external factors such as temperature and the nature of the solvent. Fluorescence spectroscopy is particularly adept at monitoring these changes. For the this compound-methacrylic acid (IPNMA) block copolymer in methanol, the ratio of excimer to monomer fluorescence intensity (Ie/Im) has been shown to be temperature-dependent. spectrabase.com

In one study, the Ie/Im ratio for IPNMA in methanol was measured across a temperature range of 8-45°C. spectrabase.com A plot of this ratio against temperature revealed two linear regions with a distinct crossing point at 25°C. spectrabase.com Below this transition temperature, a stronger solvation of the polymer coil by methanol molecules is indicated, likely due to hydrogen bonding between the solvent and the carboxylic acid groups of the polymer. spectrabase.com As the temperature increases, these interactions weaken, affecting the polymer's conformation and, consequently, the Ie/Im ratio. spectrabase.com Similar temperature-dependent behavior has been observed for the same copolymer in ethanol. acs.orgacs.org This demonstrates that both temperature and the solvent environment play crucial roles in dictating the polymer's conformational state, which is directly reflected in its fluorescence spectrum. spectrabase.com

In polymers adorned with a high density of chromophores like naphthalene, an absorbed photon's energy is not necessarily localized to the initial absorption site. This energy can migrate along the polymer chain in a process known as singlet electronic energy migration. nih.govuobaghdad.edu.iq This phenomenon, often referred to as the "antenna effect," allows the polymer to collect light energy over a large number of chromophores and funnel it to a specific site, such as a trap or a reactive center. nih.govuobaghdad.edu.iq

The mechanism of energy migration often involves a series of Förster resonance energy transfers (FRET) between neighboring naphthalene chromophores. nih.gov This non-radiative transfer occurs over distances of a few nanometers. The efficiency of this migration is a key factor in processes like excimer formation and sensitized fluorescence, where energy migrates to a suitable site for excimer formation or to an energy-accepting molecule (a trap). nih.govuobaghdad.edu.iq In copolymers containing naphthalene and an energy trap like anthracene (B1667546), the excitation energy can diffuse along the naphthalene-containing segments until it is close enough to an anthracene unit for a final, efficient transfer to occur, resulting in anthracene emission. nih.gov This process highlights the capability of naphthalene-containing polymers to act as efficient conduits for photoexcitation energy.

The principles of energy transfer can be ingeniously applied to measure distances within and between macromolecules, a concept known as a "spectroscopic ruler". braveanalytics.eurenishaw.com This technique relies on placing a donor and an acceptor chromophore at specific points on a polymer chain. The efficiency of energy transfer between this pair is highly dependent on the distance separating them, as described by Förster theory.

By measuring the energy transfer efficiency, for example through the quenching of the donor's fluorescence or the intensity of the acceptor's sensitized emission, the average distance between the donor and acceptor can be calculated. This method has been used to study the dimensions of flexible macromolecules, such as determining the end-to-end distance of polymer chains or investigating conformational changes in response to stimuli like pH variations. braveanalytics.eunih.gov While specific studies applying this technique to poly(this compound) are not detailed in the provided context, the general applicability to naphthalene-containing polymers is well-established. braveanalytics.eu

Integrated Spectroscopic Methodologies for Structural and Electronic Characterization

While fluorescence spectroscopy excels at probing excited-state phenomena, a comprehensive understanding of a compound's structure requires a combination of analytical techniques. Vibrational spectroscopy methods, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the molecular bonding and functional groups present in a sample.

FT-IR and Raman spectroscopy are complementary techniques that both probe the vibrational energy levels of molecules. aps.orgresearchgate.net FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational states. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. aps.org In contrast, Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the molecule's vibrational frequencies. A vibration is Raman active if it causes a change in the molecule's polarizability. aps.org

Due to these different selection rules, some vibrations may be visible in an IR spectrum but not in a Raman spectrum, and vice versa, making their combined use highly effective for structural elucidation. researchgate.net For instance, in the analysis of polymers, FT-IR is often sensitive to polar functional groups, while Raman spectroscopy can be particularly useful for analyzing the non-polar polymer backbone and for studying crystallinity. renishaw.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy for Electronic Properties and Charge-Transfer Complexes

UV-Visible spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. jetir.org For organic compounds with conjugated π-systems like this compound, UV-Vis spectra are characterized by absorptions corresponding to the promotion of electrons from lower to higher energy molecular orbitals. jetir.org The naphthalene moiety, with its extended π-electron system, is a key chromophore.

A significant application of UV-Vis spectroscopy in the study of this compound is the characterization of charge-transfer (CT) complexes. bath.ac.uk These complexes form when an electron donor molecule interacts with an electron acceptor molecule. libretexts.org In this context, the electron-rich naphthalene ring system of this compound allows it to act as a π-electron donor. When mixed with a suitable electron acceptor (e.g., tetracyanoethylene (B109619) or chloranil), a new, often broad and intense, absorption band typically appears at a longer wavelength than the absorptions of the individual components. researchgate.net

This new band is the signature of the charge-transfer transition. The energy of this transition (hνCT) is directly related to the ionization potential of the donor (this compound) and the electron affinity of the acceptor. jetir.org The formation of these complexes can be studied by monitoring the appearance and intensity of the CT band, providing insights into the electronic properties and intermolecular forces at play. jetir.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound Derivatives and Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. libretexts.org Both 1H and 13C NMR provide detailed information about the chemical environment of each nucleus, allowing for complete structural assignment.

For this compound, the 1H NMR spectrum shows distinct signals for the vinylic protons, the methyl group protons, and the seven aromatic protons on the naphthalene ring. nih.gov Similarly, the 13C NMR spectrum displays unique resonances for each of the 13 carbon atoms, confirming the molecular structure. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| 1H NMR | ~7.8 | Aromatic Protons |

| ~5.5, ~5.2 | Vinylic Protons (CH2) | |

| ~2.2 | Methyl Protons (CH3) | |

| 13C NMR | ~145, ~133, ~128, ~127, ~126, ~125, ~124 | Aromatic & Vinylic Quaternary Carbons |

| ~114 | Vinylic Methylene Carbon (CH2) | |

| ~22 | Methyl Carbon (CH3) |

Beyond the parent molecule, NMR is crucial for characterizing polymers that incorporate this compound as a monomeric unit. researchgate.netresearchgate.net In the NMR spectra of such polymers, the disappearance of the sharp vinylic proton signals and the appearance of a broad signal corresponding to the polymer backbone confirm successful polymerization. researchgate.netgoogle.com The characteristic signals of the naphthalene ring and the methyl group remain, allowing for the verification and quantification of the monomer's incorporation into the polymer chain. google.com

Mass Spectrometry (MS) for Compound Characterization and Reaction Product Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the mass spectrum shows a prominent molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 168, corresponding to its molecular formula C13H12. nih.gov

| m/z Value | Relative Intensity | Assignment |

|---|---|---|

| 168 | High | Molecular Ion [C13H12]+ |

| 153 | High | Fragment Ion [M-CH3]+ |

| 152 | High | Fragment Ion [M-CH4]+ |

High-Resolution Mass Spectrometry (HRMS) is particularly valuable in modern research for providing highly accurate mass measurements, which allows for the unambiguous determination of elemental formulas. In studies of complex chemical reactions, HRMS is used to identify transient intermediates and final products. For instance, in the radical 1,4-acylcyanoalkylation of alkenes, HRMS analysis was successfully used to detect radical intermediate adducts formed during the reaction of this compound, providing crucial evidence for the proposed reaction mechanism. rsc.org It has also been employed to analyze the product distribution in the copolymerization of monomers like this compound. google.com

Computational Chemistry Approaches

Computational chemistry offers profound insights into the properties of molecules, complementing experimental data and providing predictive power. unirioja.es For this compound, methods like Density Functional Theory (DFT) are used to explore its electronic structure, reactivity, and intramolecular interactions at the atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Assignments

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. github.iostfc.ac.uk DFT calculations are routinely performed to predict molecular geometries, energies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

DFT has been applied to study systems containing this compound, such as in the analysis of a this compound-methacrylic acid (IPNMA) block copolymer. uobaghdad.edu.iq Such calculations can reveal how the electronic structure of the monomer unit is affected by polymerization and its interaction with other molecules. uobaghdad.edu.iq Furthermore, DFT can be used to calculate vibrational frequencies, which aids in the assignment of experimental Infrared (IR) and Raman spectroscopic data, providing a more complete understanding of the molecule's vibrational modes. aps.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.denih.gov This method provides quantitative information about intramolecular bonding and stabilizing interactions, such as hyperconjugation.

NBO analysis has been applied to this compound to investigate its electronic structure. research-solution.com This analysis can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For this compound, a key interaction is the hyperconjugation between the π-orbitals of the isopropenyl group's double bond and the π-system of the naphthalene ring. NBO analysis provides the stabilization energies associated with these delocalizations, offering a quantitative measure of the electronic communication between the substituent and the aromatic core. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactivity of a molecule towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org An MEP map displays the electrostatic potential on the surface of the molecule, typically the van der Waals surface. Different colors are used to represent regions of varying potential:

Red: Regions of negative potential (electron-rich), indicating sites susceptible to electrophilic attack. researchgate.net

Blue: Regions of positive potential (electron-poor), indicating sites susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral potential. wolfram.com

For this compound, an MEP map would reveal the most probable sites for chemical reactions. research-solution.com The π-electron clouds of the naphthalene ring and the isopropenyl double bond are expected to be regions of high electron density (red), making them the primary targets for electrophiles. Conversely, the areas around the hydrogen atoms would show positive potential (blue), representing potential sites for interaction with nucleophiles. This visual representation of charge distribution is invaluable for understanding and predicting the molecule's chemical behavior. libretexts.org

Simulations of Excited-State Properties and Molecular Aggregation in Naphthalene Systems

Computational simulations have become indispensable tools for investigating the complex interplay between molecular structure, excited-state dynamics, and aggregation phenomena in naphthalene-based systems. These theoretical approaches provide molecular-level insights that complement experimental findings and help rationalize the photophysical properties of these compounds.

Research employing molecular dynamics and high-level ab initio computer simulations has been crucial in describing the aggregation and interactions within molecular systems containing naphthalene, as well as other simple aromatic molecules like benzene (B151609) and anthracene. rsc.org These simulations reveal that the aggregation of aromatic molecules is primarily driven by weak London dispersion forces. rsc.orgnih.gov The mechanism of aggregation typically involves the coalescence of smaller clusters into larger ones. rsc.org Structural analysis from these simulations indicates that unlike benzene, which can form T-shaped and parallel-displaced configurations, polyaromatic molecules such as naphthalene tend to orient themselves in configurations similar to their crystal packing structure, avoiding the T-shaped arrangement. nih.gov

The study of excited-state properties relies heavily on methods like time-dependent density functional theory (TD-DFT). aip.orgrsc.org Theoretical explorations into naphthalene diimide (NDI) and perylene (B46583) diimide (PDI) derivatives, for instance, have detailed the mechanistic pathways of excited triplet state formation. aip.orgresearchgate.net These studies investigate the static and dynamic aspects of multiple singlet (S) and triplet (T) states. aip.orgresearchgate.net The calculations of singlet-triplet energy gaps, spin-orbit coupling (SOC) matrix elements, and intersystem crossing (ISC) rates suggest that efficient intersystem crossing often involves higher-lying triplet states. aip.orgresearchgate.net For some nitronaphthalene derivatives, femtosecond transient absorption experiments combined with density functional theory calculations show that the Franck-Condon singlet state can decay in under 200 femtoseconds, with intersystem crossing to the triplet manifold being a primary decay channel. acs.org

Molecular aggregation significantly influences the excited-state properties of naphthalene systems. The formation of aggregates, such as dimers and larger clusters, can lead to the emergence of new electronic states, including excimers—excited-state dimers that are unstable in the ground state. mdpi.comuibk.ac.at Computational studies on stacked naphthalene dimers have been used to explore the interplay between localized and delocalized triplet electronic states. mdpi.com These simulations help to interpret experimental observations, such as the appearance of new, red-shifted absorption bands in the transient absorption spectra of naphthalene dimers, which are attributed to triplet excimers. mdpi.com

The aggregation behavior itself is a subject of intense computational study. In solutions of naphthalene-based dyes, UV-Vis absorption spectroscopy combined with deconvolution techniques can quantify the distribution of monomers, dimers, and higher-order aggregates. mdpi.com Simulations show that factors like the position of substituent groups on the naphthalene ring (α vs. β position) and solubility play a crucial role in the extent and nature of aggregation. mdpi.com For instance, a small non-conjugate side chain at the β-position of a naphthalene-based dye was found to enhance aggregation compared to larger chains at the α-position. mdpi.com Similarly, in naphthalene-appended diketopyrrolopyrrole derivatives, DFT and TD-DFT studies have shown that a more planar geometry promotes strong π–π stacking interactions, leading to the formation of J-type aggregates, which are characterized by a red-shift in the absorption spectrum. rsc.org

The following tables present data from computational and spectroscopic studies on naphthalene systems, illustrating the quantitative insights gained from these analyses.

Table 1: Distribution of Aggregates in Naphthalene-Based Dye Solutions at Different Concentrations

This table shows the calculated percentage of monomer, dimer, and multimer absorption from deconvoluted UV-Vis absorption spectra for the naphthalene-based reactive dye O-13 at varying concentrations in aqueous solution. mdpi.com

| Concentration | Monomer Absorption (%) | Dimer Absorption (%) | Multimer Aggregate 1 (%) | Multimer Aggregate 2 (%) |

| 1 mM | 33.2 | 31.8 | 14.4 | 12.6 |

| 100 mM | 30.6 | 28.8 | 17.5 | 16.0 |

Table 2: Simulated Excited-State Properties of Naphthalene

This table presents the calculated vertical absorption energies and oscillator strengths for the three lowest energy singlet excited electronic states of naphthalene in the gas phase, as determined by computational methods. mdpi.com

| Excited State | Vertical Absorption Energy (eV) | Oscillator Strength |

| Lb | 4.49 | 0.001 |

| La | 4.79 | 0.126 |

| Bb | 5.86 | 1.346 |

Applications and Performance in Advanced Material Science

Development of High-Resolution Electron-Beam Resists

Poly(2-isopropenylnaphthalene) and its derivatives have been identified as promising candidates for high-resolution negative electron-beam resists, materials crucial for the fabrication of integrated circuits and other microelectronic devices.

Chloromethylated Poly(this compound) for Lithographic Applications

A significant advancement in this area is the development of chloromethylated poly(this compound) (CM-IPN) as a negative electron-beam resist. The introduction of chloromethyl groups enhances the sensitivity of the polymer to the electron beam. This modification allows for the creation of fine patterns with high precision. The synthesis of the base polymer, poly(this compound), is achieved through anionic polymerization, which yields polymers with a narrow molecular weight distribution, a critical factor for achieving high resolution in lithography.

Correlation of Molecular Parameters with Lithographic Performance

The performance of CM-IPN as a resist is closely tied to its molecular parameters. Key performance indicators in lithography include sensitivity and contrast. Research has shown that subsequent chloromethylation of the base polymer can enhance sensitivity with only a slight broadening of the molecular weight distribution. The contrast values (γ) observed are approximately 2 and are largely independent of the sensitivity. A key metric for reactivity, Mw ⋅ D0 (where Mw is the molecular weight and D0 is the gelation dose), is reported to be about 0.18. These optimized molecular characteristics enable the delineation of patterns with linewidths of 0.1 micrometers or less, with an aspect ratio of 5.

Below is an interactive data table summarizing the lithographic performance of Chloromethylated Poly(this compound) based on its molecular parameters.

| Molecular Parameter | Value/Observation | Lithographic Performance Impact |

| Polymer Synthesis Method | Anionic Polymerization | Narrow Molecular Weight Distribution |

| Modification | Chloromethylation | Enhanced Sensitivity |

| Contrast (γ) | ~2 | High-Resolution Patterning |

| Reactivity (Mw ⋅ D0) | ~0.18 | Efficient Pattern Formation |

| Achievable Linewidth | ≤ 0.1 µm | High-Resolution Capability |

| Aspect Ratio | 5 | Ability to create tall, fine features |

Dry-Etching Durability and Thermal Stability of Poly(this compound) Resists

A crucial requirement for electron-beam resists is their ability to withstand the harsh conditions of dry-etching processes used to transfer the patterned image to the underlying substrate. Poly(this compound)-based resists exhibit high dry-etching durability, a property attributed to the presence of aromatic naphthalene (B1677914) rings in the polymer structure. Furthermore, these resists demonstrate excellent thermal stability, with a high glass transition temperature (Tg) of 230 °C. This thermal robustness is essential for maintaining the integrity of the patterned features during subsequent processing steps that involve elevated temperatures.

Exploration in Thermoplastic Elastomers based on this compound Copolymers

The incorporation of this compound into block copolymers has been explored for the development of thermoplastic elastomers (TPEs). TPEs are a class of materials that combine the processability of thermoplastics with the elasticity of elastomers. The synthesis of block copolymers containing both a flexible, rubbery block (such as polyisoprene) and a rigid, glassy block of poly(this compound) can lead to materials with these desirable properties. Through anionic polymerization techniques, it is possible to create well-defined block copolymers of isoprene (B109036) and this compound. In these materials, the poly(this compound) segments can form hard domains that act as physical crosslinks at room temperature, providing the material with its strength, while the polyisoprene segments form the soft, elastomeric matrix that allows for reversible deformation.

Materials for Photochemical and Electrochemical Studies

While specific and extensive research on the photochemical and electrochemical properties of homopolymers of this compound is not widely reported, the inherent characteristics of the naphthalene moiety suggest potential applications in these fields. Naphthalene-based polymers are known to exhibit interesting photophysical properties, including fluorescence. The photophysical behavior of polymers containing naphthalene is influenced by factors such as excimer formation, which can be temperature-dependent.

In the context of electrochemistry, naphthalene-containing polymers have been investigated for their redox properties. The naphthalene unit can undergo electrochemical reactions, and incorporating it into a polymer backbone can lead to electroactive materials. These materials could potentially be used in applications such as organic electronics or as components in batteries and sensors. Further research is needed to fully explore and characterize the specific photochemical and electrochemical behavior of poly(this compound) and its derivatives to determine their suitability for such advanced applications.

Q & A

Q. Basic Research Focus

- Methodology : Follow standardized protocols for acute toxicity testing, including:

- Routes of Exposure : Prioritize inhalation, oral, and dermal routes based on potential human exposure scenarios .

- Health Outcomes : Monitor systemic effects (e.g., respiratory, hepatic, renal) and mortality rates using laboratory mammals (e.g., rodents).

- Dose-Response Analysis : Use graded dose levels to establish no-observed-adverse-effect levels (NOAELs) and benchmark doses (BMDs).

- Data Collection : Adopt structured data extraction forms to record outcomes, species, and exposure durations systematically (see Table C-2 in ).

How can researchers resolve contradictions in reported toxicological data for this compound?

Q. Advanced Research Focus

- Risk of Bias Assessment : Apply tools like Table C-6 and C-7 to evaluate study quality, including randomization, allocation concealment, and outcome reporting .

- Confidence Rating : Use the ATSDR framework to rate the body of evidence (e.g., "high," "moderate," or "low" confidence) based on consistency, study design, and risk of bias .

- Meta-Analysis : Integrate data from peer-reviewed studies while excluding non-peer-reviewed sources unless validated by three independent experts .

What methodologies are optimal for characterizing the metabolic pathways of this compound?

Q. Advanced Research Focus

- In Vitro Assays : Use hepatic microsomal preparations (e.g., S9 fractions) to identify phase I (oxidation) and phase II (conjugation) metabolites.

- Analytical Techniques : Employ LC-MS/MS for metabolite profiling and isotopic labeling to trace metabolic intermediates.

- Toxicokinetic Modeling : Derive absorption, distribution, and elimination parameters using compartmental models .

What criteria should guide the inclusion of studies in a systematic review of this compound’s health effects?

Q. Basic Research Focus

- Inclusion Parameters :

- Study Types : Peer-reviewed articles, prioritized for controlled exposure experiments in humans and mammals (Table B-1 ).

- Outcomes : Focus on systemic effects (e.g., respiratory, hepatic) and biomarkers of exposure.

- Language : Include non-English studies only if critical for hazard identification, with translation for key data .

How can researchers evaluate the potential genotoxicity of this compound?

Q. Advanced Research Focus

- Assay Selection :

- In Vitro : Ames test for mutagenicity, comet assay for DNA damage.

- In Vivo : Micronucleus test in rodent bone marrow.

- Data Interpretation : Compare results against structurally similar compounds (e.g., methylnaphthalenes) to infer mechanisms .

- Confounding Factors : Control for metabolic activation (e.g., use of S9 mix) and inter-laboratory variability .

What strategies are effective for integrating mechanistic data into hazard identification for this compound?

Q. Advanced Research Focus

- Adverse Outcome Pathways (AOPs) : Map molecular initiating events (e.g., DNA adduct formation) to organ-level effects using computational tools.

- Weight of Evidence : Combine in vitro mechanistic data with in vivo toxicity findings to strengthen hazard conclusions .

- Cross-Species Extrapolation : Adjust for differences in metabolic rates (e.g., human vs. rodent CYP450 isoforms) .

How should researchers address gaps in chronic exposure data for this compound?

Q. Basic Research Focus

- Proposed Studies :

- Chronic Inhalation : Conduct 24-month rodent studies with interim sacrifices at 6, 12, and 18 months.

- Environmental Monitoring : Analyze air and water samples near industrial sites to estimate real-world exposure levels.

- Data Prioritization : Use ATSDR’s framework to identify critical endpoints (e.g., carcinogenicity, neurotoxicity) requiring further investigation .

What quality control measures are essential in synthesizing high-purity this compound for research?

Q. Basic Research Focus

- Synthetic Validation :

- Purity Assessment : Use GC-MS or HPLC to confirm >98% purity.

- Byproduct Screening : Monitor for isomers (e.g., 1-Isopropenylnaphthalene) via NMR spectroscopy.

- Stability Testing : Evaluate degradation under storage conditions (e.g., light, temperature) using accelerated stability protocols .

How can computational models predict the environmental fate of this compound?

Q. Advanced Research Focus

- Fugacity Modeling : Estimate partitioning into air, water, and soil based on octanol-water (log Kow) and air-water (Kaw) coefficients.

- Biodegradation Potential : Use QSAR models to predict microbial degradation rates under aerobic/anaerobic conditions.

- Ecotoxicology : Simulate bioaccumulation in aquatic organisms using BCF (bioconcentration factor) algorithms .

What ethical considerations apply when designing human biomarker studies for this compound exposure?

Q. Advanced Research Focus

- Informed Consent : Disclose potential risks of biospecimen collection (e.g., blood, urine) and anonymize data.

- Vulnerable Populations : Exclude pregnant individuals and children unless critical for public health risk assessment.

- Ethical Review : Obtain approval from institutional review boards (IRBs) and adhere to Declaration of Helsinki guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.